molecular formula C10H10N2O3 B2765205 (E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid CAS No. 307526-41-6

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid

Cat. No.: B2765205
CAS No.: 307526-41-6
M. Wt: 206.201
InChI Key: TXGCHSXRGITSHI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.201. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid derivatives have demonstrated significant antiviral activity. One study focused on a novel compound that showed potent inhibition against human rhinovirus (HRV) 3C protease, which is crucial for viral replication. This compound effectively reduced HRV infection in cell-based assays across various serotypes and picornaviruses, highlighting its broad-spectrum antiviral potential without adverse effects in safety studies (Patick et al., 2005).

Enzyme Inhibition

Another key application area is enzyme inhibition. Compounds structurally related to this compound have been synthesized and tested for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These derivatives showed strong inhibition of these enzymes, which play significant roles in physiological processes. This suggests potential applications in developing treatments for conditions involving carbonic anhydrases (Oktay et al., 2016).

Photophysical Properties

The synthesis and characterization of compounds related to this compound have also been explored for their photophysical properties. Studies have demonstrated that these compounds can be used to create highly stable luminescent molecular crystals, indicating potential applications in optoelectronics and sensing technologies. Such materials show promise for use in devices that require stable, long-term luminescence under ambient conditions (Zhestkij et al., 2021).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used to construct complex molecular structures with specific hydrogen bonding patterns. These studies offer insights into the assembly and properties of molecular systems, which can be leveraged in the development of new materials with tailored functionalities (Martinez-Felipe & Imrie, 2015).

Coordination Chemistry

Furthermore, research into the coordination chemistry of this compound and its analogs has led to the synthesis of lanthanide complexes that exhibit unique spectroscopic properties. These complexes have potential applications in the fields of luminescence and as sensors, due to their specific interactions with metal ions (Niu et al., 2009).

Properties

IUPAC Name

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGCHSXRGITSHI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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